4-(4-Hydroxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(4-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is also known by its IUPAC name, 4-(4-hydroxyphenyl)-2-pyrrolidinone . This compound features a pyrrolidinone ring substituted with a hydroxyphenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the amination of acyclic precursors followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-ones.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form the desired pyrrolidinone structure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The hydroxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Hydroxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert antiparasitic activity by targeting specific enzymes and disrupting metabolic pathways in parasites . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4-(4-Hydroxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-(4-hydroxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-3-1-7(2-4-9)8-5-10(13)11-6-8/h1-4,8,12H,5-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILOYCYHUWAHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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